molecular formula C12H13ClN2O B8571525 2-chloro-1-(oxan-2-yl)benzimidazole

2-chloro-1-(oxan-2-yl)benzimidazole

Cat. No. B8571525
M. Wt: 236.70 g/mol
InChI Key: GJCNWQGFJJIYBA-UHFFFAOYSA-N
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Patent
US09221817B2

Procedure details

A 10 l reactor is charged, under argon and with stirring, with 2.5 l of THF, 180 g of 2-chlorobenzimidazole (1.18 mol) and 325 ml of 3,4-dihydro-2H-pyran (6.56 mol, 3 eq.). The reactor is heated until dissolution occurs (temperature of the mixture: 40° C.). Then 6.3 g of para-toluenesulphonic acid (0.033 mol, 0.028 eq.) are introduced. The temperature is held at between 49 and 52° C. for 2.5 h. Cooling takes place at 12° C. and 7.65 g of sodium methoxide (0.142 mol, 0.12 eq.) are added, with stirring maintained for a total time of 15 min. The temperature is then taken to 18° C., 5 l of n-heptane are added, and the whole mixture is filtered on 300 g of Clarcel FLO-M, the retentate being washed with 5 l of n-heptane. The filtrate is concentrated to dryness under reduced pressure to give 292.6 g of 2-chloro-1-(tetrahydro-pyran-2-yl)-1H-benzimidazole in the form of a slightly yellow oil (quantitative yield). 1H NMR (400 MHz, DMSO-d6): 1.42 to 2.01 (m, 5H); 2.21 to 2.34 (m, 1H); 3.69 to 3.78 (m, 1H); 4.12 (d, J=11.4 Hz, 1H); 5.72 (dd, J=2.4 and 11.2 Hz, 1H); 7.22 to 7.34 (m, 2H); 7.82 (d. J=72 Hz, 1H); 7.78 (d, J=7.2 Hz, 1H).
Name
Quantity
2.5 L
Type
reactant
Reaction Step One
Quantity
180 g
Type
reactant
Reaction Step One
Quantity
325 mL
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
7.65 g
Type
reactant
Reaction Step Two
Quantity
6.3 g
Type
catalyst
Reaction Step Three
Quantity
5 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1COCC1.[Cl:6][C:7]1[NH:8][C:9]2[CH:15]=[CH:14][CH:13]=[CH:12][C:10]=2[N:11]=1.[O:16]1[CH:21]=[CH:20][CH2:19][CH2:18][CH2:17]1.C[O-].[Na+]>C1(C)C=CC(S(O)(=O)=O)=CC=1.CCCCCCC>[Cl:6][C:7]1[N:11]([CH:17]2[CH2:18][CH2:19][CH2:20][CH2:21][O:16]2)[C:10]2[CH:12]=[CH:13][CH:14]=[CH:15][C:9]=2[N:8]=1 |f:3.4|

Inputs

Step One
Name
Quantity
2.5 L
Type
reactant
Smiles
C1CCOC1
Name
Quantity
180 g
Type
reactant
Smiles
ClC=1NC2=C(N1)C=CC=C2
Name
Quantity
325 mL
Type
reactant
Smiles
O1CCCC=C1
Step Two
Name
sodium methoxide
Quantity
7.65 g
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
6.3 g
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Four
Name
Quantity
5 L
Type
solvent
Smiles
CCCCCCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A 10 l reactor is charged, under argon
TEMPERATURE
Type
TEMPERATURE
Details
The reactor is heated until dissolution
CUSTOM
Type
CUSTOM
Details
40° C.
TEMPERATURE
Type
TEMPERATURE
Details
Cooling
CUSTOM
Type
CUSTOM
Details
at 12° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained for a total time of 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
is then taken to 18° C.
FILTRATION
Type
FILTRATION
Details
the whole mixture is filtered on 300 g of Clarcel FLO-M
WASH
Type
WASH
Details
the retentate being washed with 5 l of n-heptane
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated to dryness under reduced pressure

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
ClC1=NC2=C(N1C1OCCCC1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 292.6 g
YIELD: CALCULATEDPERCENTYIELD 104.8%
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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